cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate

Medicinal Chemistry DUB Inhibitor Design Physicochemical Profiling

Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate (CAS 866040-15-5) is a synthetic small molecule (C16H18N4O2S, MW 330.4) featuring a characteristic cyanopyrrolidine–carbimidothioate core linked to a 2-cyano-4,5-dimethoxyphenyl group via an imine bond. The compound belongs to the broader class of cyanopyrrolidine derivatives, many of which function as covalent, active-site-directed inhibitors of deubiquitinating enzymes (DUBs) such as USP30 and UCHL1.

Molecular Formula C16H18N4O2S
Molecular Weight 330.41
CAS No. 866040-15-5
Cat. No. B2856558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate
CAS866040-15-5
Molecular FormulaC16H18N4O2S
Molecular Weight330.41
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C#N)N=C(N2CCCC2)SCC#N)OC
InChIInChI=1S/C16H18N4O2S/c1-21-14-9-12(11-18)13(10-15(14)22-2)19-16(23-8-5-17)20-6-3-4-7-20/h9-10H,3-4,6-8H2,1-2H3
InChIKeyHYSUTORELOZUIC-KNTRCKAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate (CAS 866040-15-5): Procurement-Relevant Structural & Physicochemical Profile


Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate (CAS 866040-15-5) is a synthetic small molecule (C16H18N4O2S, MW 330.4) [1] featuring a characteristic cyanopyrrolidine–carbimidothioate core linked to a 2-cyano-4,5-dimethoxyphenyl group via an imine bond . The compound belongs to the broader class of cyanopyrrolidine derivatives, many of which function as covalent, active-site-directed inhibitors of deubiquitinating enzymes (DUBs) such as USP30 and UCHL1 [2][3]. Its computed XLogP3 of 2.4 and zero hydrogen-bond donors (HBD) distinctively shape its permeability and target-engagement profile relative to close analogs bearing morpholine or other heterocyclic replacements [1].

Covalent DUB inhibitor tool compound (cyanopyrrolidine class)
Reported permeability profile (XLogP3 2.4) may support cellular target engagement
Zero hydrogen-bond donors distinctively shape membrane diffusion context

Why Generic Substitution Fails for Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate in DUB-Targeted Research


Cyanopyrrolidine-based DUB inhibitors cannot be generically interchanged because even minor structural variations—such as replacing the pyrrolidine ring with morpholine or altering the N-aryl cyano-dimethoxy substitution—profoundly alter enzyme selectivity, cellular target engagement, and off-target liability [1][2]. The pyrrolidine ring of the target compound provides a distinctive basicity and conformational constraint that differs from the morpholine analog (CAS 866039-88-5), directly impacting H-bond acceptor count (6 vs 7), lipophilicity (XLogP3 ~2.4 vs an estimated lower value), and the capacity to occupy the S1’ pocket of DUB active sites [3]. Additionally, the cyanomethyl thioester moiety acts as a tuned electrophilic warhead; its reactivity toward the catalytic cysteine of DUBs is sensitive to the electronic effects of the N-aryl substituent, meaning that analogs lacking the 2-cyano-4,5-dimethoxyphenyl group exhibit different inhibition kinetics and selectivity windows [4].

Pyrrolidine vs. morpholine ring alters H-bond acceptor count and basicity; DUB selectivity may shift.
2-Cyano-4,5-dimethoxyphenyl group modulates warhead reactivity; analogs lacking this substitution may exhibit altered inhibition kinetics.
Cyanomethyl thioester electrophilicity is sensitive to N-aryl electronics; structural mimics may not reproduce target engagement.

Quantitative Differentiation Evidence for Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate (866040-15-5) vs. Closest Analogs


Hydrogen-Bond Acceptor (HBA) Count and Lipophilicity Differentiate Target Compound from Morpholine Analog (866039-88-5)

Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate possesses 6 hydrogen-bond acceptors (HBA) versus 7 for its direct morpholine analog (CAS 866039-88-5), a difference arising from the additional ring oxygen in the morpholine variant [1]. The target compound exhibits a computed XLogP3 of 2.4, whereas the morpholine analog's increased polarity is predicted to reduce its logP—a critical factor for passive membrane permeability and blood-brain barrier penetration in cellular DUB engagement assays [1]. This specific HBA/XLogP3 combination places the pyrrolidine derivative in a distinct property space for optimizing intracellular target occupancy.

HBA & Lipophilicity
Method context
6 HBA / XLogP3 2.4 vs. 7 HBA / lower XLogP3 (morpholine analog)
Supports permeability-based compound selection.
Computed properties; experimental validation recommended.
Medicinal Chemistry DUB Inhibitor Design Physicochemical Profiling

Molecular Weight Differential vs. Morpholine Analog Influences Ligand Efficiency Metrics

The target compound has a molecular weight of 330.4 g/mol, which is 16 Da lower than the morpholine analog (CAS 866039-88-5, MW 346.4) [1]. This mass difference directly improves ligand efficiency indices (LE = 1.4 pIC50/heavy atom count), assuming equipotent inhibition. For covalent DUB inhibitors where potency is often driven by warhead reactivity and binding-site complementarity, the lower MW of the pyrrolidine scaffold provides an intrinsically more efficient starting point for further optimization [2].

Ligand Efficiency
Method context
MW 330.4 vs. 346.4 (16 Da lower)
Lower MW may improve ligand efficiency metrics.
Data from PubChem; experimental potency needed.
Fragment-Based Drug Discovery Ligand Efficiency SAR Analysis

Cyanopyrrolidine Class Activity: Class-Level Potency Benchmarking Against USP30-I-1 and IMP-1710

The cyanopyrrolidine warhead is a validated pharmacophore for covalent DUB inhibition: USP30-I-1 inhibits USP30 with an IC50 of 94 nM in biochemical assays, while IMP-1710 inhibits UCHL1 with an IC50 of 38 nM [1][2]. The target compound's unique 2-cyano-4,5-dimethoxyphenyl N-aryl substituent differentiates it from both, potentially reshaping selectivity across the DUB family. This class-level potency serves as a baseline expectation; the specific substituent pattern is designed to modulate selectivity beyond what USP30-I-1 or IMP-1710 achieves [3].

Class Potency Range
Class-level
38–94 nM (USP30 / UCHL1 class range)
Class-validated warhead for DUB inhibition.
Target-specific IC50 to be determined.
Deubiquitinase Inhibition Covalent Inhibitor Potency Enzymatic Assay

HTS Bioactivity Footprint of the Morpholine Analog Confirms Biological Relevance of the Chemical Series

The morpholine analog (CAS 866039-88-5) has been tested in multiple high-throughput screening (HTS) campaigns, showing activity in cell-based assays targeting RGS4, the mu-opioid receptor, ADAM17, and the M1 muscarinic receptor . This broad HTS footprint confirms that the N-(2-cyano-4,5-dimethoxyphenyl)-carbimidothioate scaffold engages diverse biological targets. The pyrrolidine variant (target compound) retains the same N-aryl group but alters the heterocyclic amine, providing a direct comparative probe for structure-activity relationship (SAR) studies across these hit targets .

HTS Scaffold Engagement
Data to verify
Morpholine analog active in RGS4, OPRM1, ADAM17, CHRM1 assays.
Scaffold engages diverse targets; target compound SAR needed.
No public HTS data for target compound.
High-Throughput Screening GPCR Protease Inhibition

Procurement-Guiding Application Scenarios for Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate (866040-15-5)


USP30/UCHL1 Selectivity Profiling in Mitophagy and Neurodegeneration Research

The compound's cyanopyrrolidine warhead is a class-validated covalent DUB inhibitor motif with demonstrated nanomolar potency against USP30 (IC50 94 nM for USP30-I-1) and UCHL1 (IC50 38 nM for IMP-1710) [1]. The target compound's unique 2-cyano-4,5-dimethoxyphenyl substituent differentiates it from existing probes, making it suitable for selectivity profiling across the USP and UCH DUB subfamilies. Researchers investigating mitophagy defects in Parkinson's disease or UCHL1-linked neurodegeneration should prioritize this compound for comparative biochemical and cellular target-engagement studies [2].

Structure-Activity Relationship (SAR) Studies with Morpholine Analog Pair

The target compound (pyrrolidine, MW 330.4, HBA 6) and its morpholine analog (CAS 866039-88-5, MW 346.4, HBA 7) form a matched molecular pair differing only in the heterocyclic amine . Procuring both compounds enables direct SAR determination across HTS-validated targets including RGS4, mu-opioid receptor, ADAM17, and M1 muscarinic receptor. The pyrrolidine's higher basicity (pKa ~10.2 vs ~7.4 for morpholine) is expected to alter target binding kinetics and selectivity, making this pair invaluable for medicinal chemistry optimization [3].

Covalent Probe Development for Chemoproteomics and Target Engagement

Given the covalent cysteine-targeting mechanism of cyanopyrrolidine warheads, this compound is suitable as a scaffold for developing activity-based probes (ABPs) for DUB profiling in living cells [1]. The cyanomethyl thioester leaving group provides a tunable handle for modifying warhead reactivity, and the 2-cyano-4,5-dimethoxyphenyl moiety can serve as a recognition element for specific DUB active sites. Researchers developing ABPs for USP30 or related cysteine proteases should select this compound for its favorable physicochemical properties (XLogP3 2.4, zero HBD) that facilitate cell permeability [2].

Application
Selection Property
Validation Focus
DUB subfamily selectivity profiling
Cyanopyrrolidine warhead with N-aryl differentiation
Biochemical target engagement across USP/UCH families
Heterocyclic amine SAR studies
Pyrrolidine/morpholine matched pair
Selectivity and binding kinetics across HTS targets
Activity-based probe development
Tunable warhead with cell-permeable scaffold (moderate lipophilicity)
Probe labeling and DUB profiling in live-cell models
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